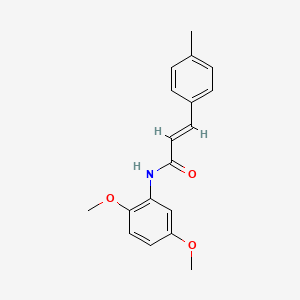

![molecular formula C18H24N8O B5622030 4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5622030.png)

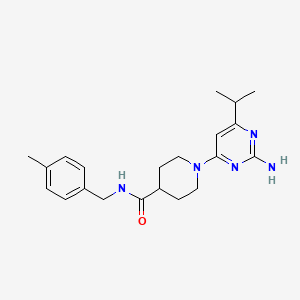

4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine" represents a complex molecule potentially involving multiple heterocyclic frameworks that suggest its synthesis and analysis could contribute valuable insights into heterocyclic chemistry and the development of novel compounds with potential applications across various fields excluding direct drug usage and dosage considerations.

Synthesis Analysis

The synthesis of complex molecules involving piperidine and imidazole derivatives can be approached through multi-component reactions, which offer a convenient and efficient route for constructing such molecules. For instance, a synthesis method involving a four-component cyclo condensation was utilized to synthesize 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, indicating a potential pathway for synthesizing similar compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014). Moreover, a robust three-step synthesis approach has been reported for a key intermediate in the synthesis of Crizotinib, showcasing the viability of stepwise synthetic strategies for such complex molecules (Fussell, Luan, Peach, & Scotney, 2012).

Molecular Structure Analysis

Molecular structure investigations, including X-ray crystallography combined with Hirshfeld and DFT calculations, provide deep insights into the molecular packing, intermolecular interactions, and electronic properties of complex heterocyclic compounds. For example, a study on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties highlighted these aspects, offering a blueprint for analyzing the structure of similar compounds (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives often yield novel heterocyclic compounds with significant biological activity. For instance, the formation of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans through three-component condensation offers a glimpse into the reactivity and potential applications of piperidine derivatives in synthesizing biologically active molecules (Shestopalov, Emeliyanova, Shestopalov, Rodinovskaya, Niazimbetova, & Evans, 2002).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[4-[4-ethyl-5-(imidazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N8O/c1-3-26-16(12-24-9-6-19-13-24)21-22-17(26)14-4-7-25(8-5-14)18(27)15-10-20-23(2)11-15/h6,9-11,13-14H,3-5,7-8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDHGBOLJWFMQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1C2CCN(CC2)C(=O)C3=CN(N=C3)C)CN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-4-[2-(pyrrolidin-1-ylcarbonyl)phenoxy]piperidine-1-carboxamide](/img/structure/B5621962.png)

![N-{2-[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}urea](/img/structure/B5621970.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B5621981.png)

![N-benzyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5621984.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N,1-dimethyl-2-azepanecarboxamide](/img/structure/B5622000.png)

![N-(3-ethylphenyl)-2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5622005.png)

![3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5622023.png)